Cas no 2172461-06-0 (9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane)

9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane structure
2172461-06-0 structure
Product name:9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane
CAS No:2172461-06-0
MF:C12H23NO
MW:197.317123651505
CID:5877479
PubChem ID:165601684

9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane Chemical and Physical Properties

Names and Identifiers

    • 9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane
    • 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
    • 2172461-06-0
    • EN300-1642892
    • Inchi: 1S/C12H23NO/c1-3-10(2)9-11-12(5-4-6-12)14-8-7-13-11/h10-11,13H,3-9H2,1-2H3
    • InChI Key: PBPVOEHNZIXSLM-UHFFFAOYSA-N
    • SMILES: O1CCNC(CC(C)CC)C21CCC2

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 2.4

9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1642892-2.5g
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
2.5g
$2155.0 2023-06-04
Enamine
EN300-1642892-0.25g
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
0.25g
$1012.0 2023-06-04
Enamine
EN300-1642892-5.0g
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
5g
$3189.0 2023-06-04
Enamine
EN300-1642892-0.5g
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
0.5g
$1056.0 2023-06-04
Enamine
EN300-1642892-2500mg
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
2500mg
$2155.0 2023-09-22
Enamine
EN300-1642892-5000mg
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
5000mg
$3189.0 2023-09-22
Enamine
EN300-1642892-1.0g
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
1g
$1100.0 2023-06-04
Enamine
EN300-1642892-1000mg
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
1000mg
$1100.0 2023-09-22
Enamine
EN300-1642892-100mg
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
100mg
$968.0 2023-09-22
Enamine
EN300-1642892-500mg
9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172461-06-0
500mg
$1056.0 2023-09-22

Additional information on 9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane

Introduction to 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane (CAS No. 2172461-06-0)

9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane, a compound with the CAS number 2172461-06-0, is a unique and promising molecule in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The spirocyclic structure, characterized by a central spiro atom connecting two rings, provides a rigid and conformationally constrained scaffold that can enhance the binding affinity and selectivity of the molecule towards specific biological targets.

The chemical structure of 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane features an eight-membered ring containing an oxygen atom and a nitrogen atom, which are crucial for its pharmacological properties. The presence of the 2-methylbutyl substituent at the 9-position adds further complexity and potential for interaction with biological receptors. This compound has been the subject of several recent studies, highlighting its potential in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological profile of 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane. The compound was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it demonstrated significant neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a novel therapeutic agent for neurodegenerative conditions.

The mechanism of action of 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane is believed to involve multiple pathways. One key mechanism is its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and mitigate tissue damage associated with chronic inflammation.

Beyond its anti-inflammatory and neuroprotective properties, 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane has also shown promise in cancer research. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying this anticancer activity is thought to involve the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways.

The development of 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane as a therapeutic agent is still in its early stages, but preliminary results are highly encouraging. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials aim to provide more detailed insights into the pharmacokinetics, pharmacodynamics, and potential side effects of this compound.

In addition to its therapeutic potential, 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane has also been studied for its use as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for probing specific biological pathways and understanding the molecular mechanisms underlying various diseases. Researchers are actively exploring its utility in high-throughput screening assays and as a lead compound for drug discovery programs.

The synthesis of 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane has been optimized using modern synthetic methods, ensuring high yields and purity levels suitable for both research and pharmaceutical applications. The synthetic route involves several key steps, including ring closure metathesis (RCM) and selective functional group transformations, which allow for precise control over the final product's structure.

In conclusion, 9-(2-methylbutyl)-5-oxa-8-azaspiro[3.5]nonane (CAS No. 2172461-06-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique spirocyclic structure and diverse biological activities make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play an important role in advancing our understanding and treatment of complex diseases.

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